molecular formula C15H21NO B12299144 4-Phenyl-1-oxa-9-azaspiro[5.5]undecane

4-Phenyl-1-oxa-9-azaspiro[5.5]undecane

Cat. No.: B12299144
M. Wt: 231.33 g/mol
InChI Key: IANNZVNSFSYCDN-UHFFFAOYSA-N
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Description

4-Phenyl-1-oxa-9-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-oxa-9-azaspiro[5.5]undecane typically involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach can enhance the efficiency and yield of the compound while maintaining the desired structural integrity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-oxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Phenyl-1-oxa-9-azaspiro[5.5]undecane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-oxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . This inhibition can lead to the death of the bacterial cells, making it an effective antituberculosis agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-oxa-9-azaspiro[5.5]undecane stands out due to its specific structural modifications that enhance its biological activity and potential as a drug-like molecule. Its ability to inhibit the MmpL3 protein with high efficacy highlights its uniqueness among similar spirocyclic compounds .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

4-phenyl-1-oxa-9-azaspiro[5.5]undecane

InChI

InChI=1S/C15H21NO/c1-2-4-13(5-3-1)14-6-11-17-15(12-14)7-9-16-10-8-15/h1-5,14,16H,6-12H2

InChI Key

IANNZVNSFSYCDN-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCNCC2)CC1C3=CC=CC=C3

Origin of Product

United States

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